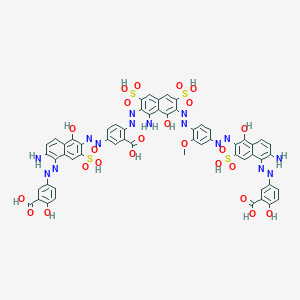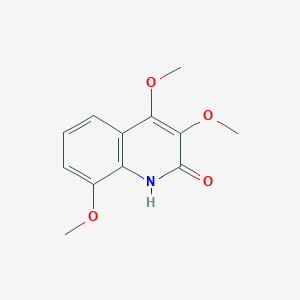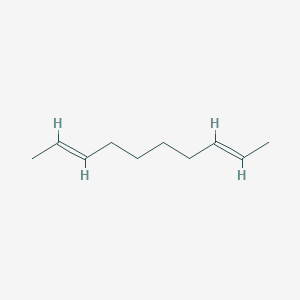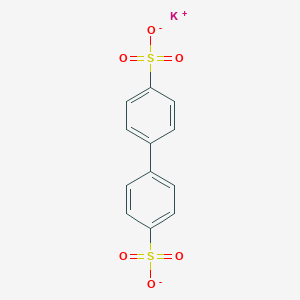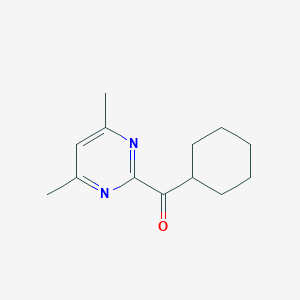
4-Phenyl-2-chromanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-chromanone, also known as benzylideneacetone, is a chemical compound that belongs to the class of flavonoids. It is a yellowish crystalline powder that has a sweet, floral scent. This compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-chromanone is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of inflammatory mediators, scavenging of free radicals, and modulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to have antimicrobial activity against various bacterial and fungal strains. Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Phenyl-2-chromanone in lab experiments is its wide range of biological activities. It can be used in various assays to study its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in certain assays.
Orientations Futures
There are several future directions for the study of 4-Phenyl-2-chromanone. One potential direction is the development of new drugs and therapies based on its biological activities. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, more research is needed to understand its pharmacokinetics and pharmacodynamics in vivo. Finally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a promising compound that exhibits various biological activities and has potential applications in scientific research. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, more research is needed to fully understand its mechanism of action and to develop new drugs and therapies based on its biological activities.
Méthodes De Synthèse
The synthesis method of 4-Phenyl-2-chromanone involves the condensation reaction between benzaldehyde and acetone in the presence of a base catalyst. This reaction is commonly known as the Claisen-Schmidt condensation reaction. The reaction yields this compound as the product, which can be purified through recrystallization.
Applications De Recherche Scientifique
4-Phenyl-2-chromanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. These properties make it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
4-phenyl-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVKHXECFZKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
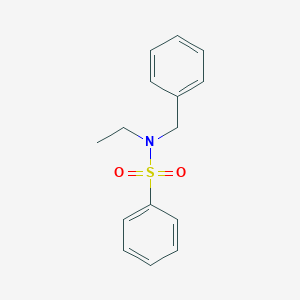
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)

